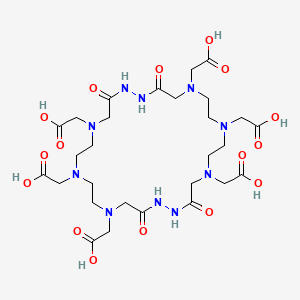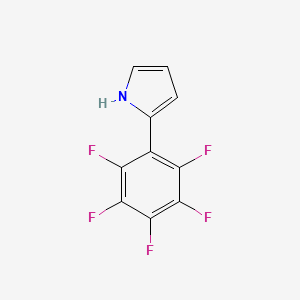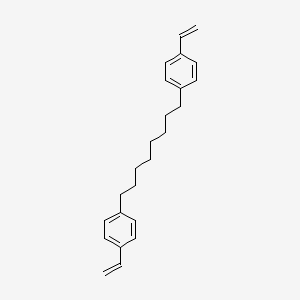
Benzene, 1,1'-(1,8-octanediyl)bis[4-ethenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] is an organic compound with the molecular formula C24H30 It is characterized by the presence of two benzene rings connected by an octane chain, each benzene ring having an ethenyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] typically involves the reaction of 1,8-dibromooctane with 4-ethenylbenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitrobenzene, sulfonylbenzene, or halobenzene derivatives.
科学的研究の応用
Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] involves its interaction with molecular targets through its ethenyl and benzene groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved include:
Binding to enzymes or receptors: The compound can bind to specific sites on enzymes or receptors, altering their activity.
Formation of reactive intermediates: The ethenyl groups can form reactive intermediates that participate in further chemical reactions.
類似化合物との比較
Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] can be compared with similar compounds such as:
Benzene, 1,1’-(1,8-octanediyl)bis[4-bromo-]: Similar structure but with bromo groups instead of ethenyl groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Shorter alkane chain and methyl groups instead of ethenyl groups.
特性
CAS番号 |
183727-71-1 |
|---|---|
分子式 |
C24H30 |
分子量 |
318.5 g/mol |
IUPAC名 |
1-ethenyl-4-[8-(4-ethenylphenyl)octyl]benzene |
InChI |
InChI=1S/C24H30/c1-3-21-13-17-23(18-14-21)11-9-7-5-6-8-10-12-24-19-15-22(4-2)16-20-24/h3-4,13-20H,1-2,5-12H2 |
InChIキー |
QSQYAULRJVZNJT-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)CCCCCCCCC2=CC=C(C=C2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
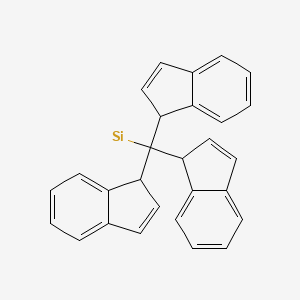


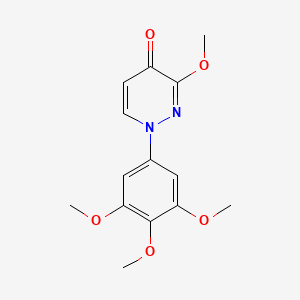
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

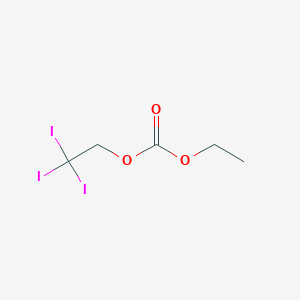
![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)

